EGFR Inhibitory Potency: Tyrphostin 47 (IC50 = 2.4 µM) Versus Tyrphostin 23 (IC50 = 35 µM)
Tyrphostin 47 inhibits EGFR with an IC50 of 2.4 µM, which is approximately 15-fold more potent than the structurally related tyrphostin analog Tyrphostin 23 (AG-18), which has a reported EGFR IC50 of 35 µM . This difference in potency translates to lower compound consumption and reduced risk of off-target effects at effective concentrations.
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.4 µM |
| Comparator Or Baseline | Tyrphostin 23 (AG-18): 35 µM |
| Quantified Difference | ~14.6-fold higher potency for Tyrphostin 47 |
| Conditions | Human epidermoid carcinoma cell line A431 (in vitro kinase assay) |
Why This Matters
Higher potency enables use of lower working concentrations, reducing potential solvent toxicity and off-target interactions, which is critical for reproducible cell-based assays.
